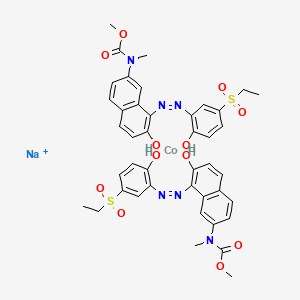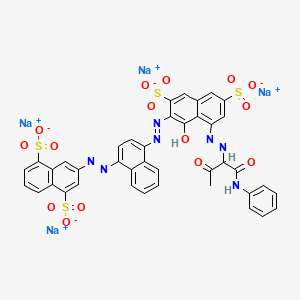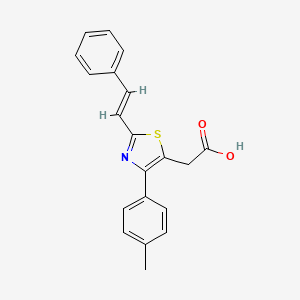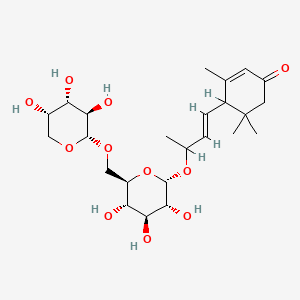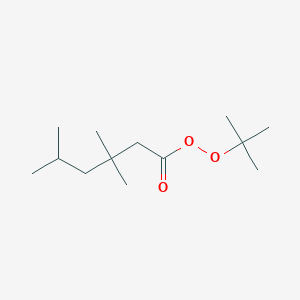
tert-Butyl 3,3,5-trimethylhexaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,3,5-trimethylhexaneperoxoate is an organic peroxide compound widely used as an initiator in polymerization reactions. It is a colorless, transparent liquid with the molecular formula C13H26O3 and a molar mass of 230.34 g/mol . This compound is known for its high reactivity and ability to generate free radicals, making it valuable in various industrial applications .
Preparation Methods
tert-Butyl 3,3,5-trimethylhexaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 3,5,5-trimethylhexanoic acid methyl ester . The reaction typically involves the gradual addition of a dilute acid solution to a cold solution of tert-butyl hydroperoxide at room temperature or lower . This method ensures the controlled formation of the desired product while minimizing the risk of unwanted side reactions.
Chemical Reactions Analysis
tert-Butyl 3,3,5-trimethylhexaneperoxoate undergoes various chemical reactions, primarily involving oxidation and decomposition. As an organic peroxide, it can oxidize alcohols, ethers, aldehydes, amines, and sulfur compounds . Common reagents used in these reactions include acids, bases, and metal ions . The major products formed from these reactions are typically ketones, acids, and esters .
Scientific Research Applications
tert-Butyl 3,3,5-trimethylhexaneperoxoate is extensively used in scientific research and industrial applications. In chemistry, it serves as an initiator for polymerization reactions involving ethylene, styrene, methyl methacrylate, and allyl compounds . In biology and medicine, it is used in the synthesis of high-activity oxidizing agents and in protein analysis . Additionally, it finds applications in the production of various organic compounds and in environmental studies .
Mechanism of Action
The mechanism of action of tert-Butyl 3,3,5-trimethylhexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond . These free radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains . The compound’s high reactivity and ability to generate free radicals make it an effective initiator in various chemical processes .
Comparison with Similar Compounds
tert-Butyl 3,3,5-trimethylhexaneperoxoate is unique among organic peroxides due to its specific structure and reactivity. Similar compounds include tert-butyl peroxy-3,5,5-trimethylhexanoate, tert-butyl perisononanoate, and hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester . These compounds share similar properties and applications but differ in their molecular structures and specific reactivity patterns .
Properties
CAS No. |
147964-53-2 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
tert-butyl 3,3,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C13H26O3/c1-10(2)8-13(6,7)9-11(14)15-16-12(3,4)5/h10H,8-9H2,1-7H3 |
InChI Key |
GANMIDZRIBYWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



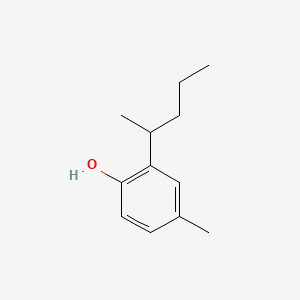
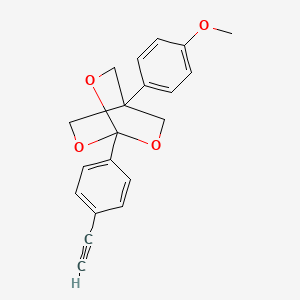
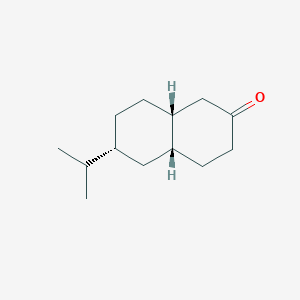
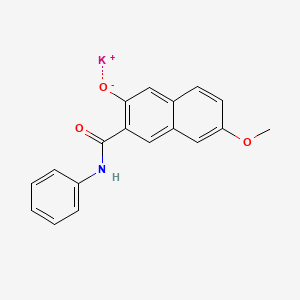

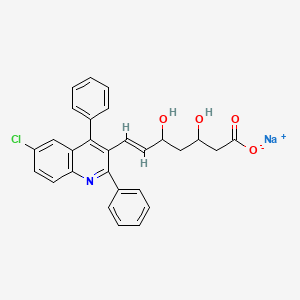
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
